molecular formula C16H13ClN2O2 B2686107 methyl 5-[(Z)-2-(4-chlorophenyl)-1-cyanoethenyl]-1-methylpyrrole-2-carboxylate CAS No. 477853-70-6

methyl 5-[(Z)-2-(4-chlorophenyl)-1-cyanoethenyl]-1-methylpyrrole-2-carboxylate

Cat. No.: B2686107
CAS No.: 477853-70-6
M. Wt: 300.74
InChI Key: AEEMDOIGPLCIEP-FMIVXFBMSA-N
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Description

“Methyl 5-[(Z)-2-(4-chlorophenyl)-1-cyanoethenyl]-1-methylpyrrole-2-carboxylate” is a chemical compound with the molecular formula C16H13ClN2O2. It is part of the pyrrole family, which is known for its diverse biological activities . Pyrrole derivatives are found in many natural products and are known to have various biological properties such as antipsychotic, β-adrenergic antagonist, anxiolytic, anticancer, antibacterial, antifungal, antiprotozoal, antimalarial, and more .


Molecular Structure Analysis

The molecular structure of “this compound” includes a pyrrole ring system, which is a biologically active scaffold . The combination of different pharmacophores in a pyrrole ring system leads to the formation of more active compounds .

Scientific Research Applications

Organic Synthesis and Molecular Structure

  • The study on the activation of the CH bond in cyclopentadienyl rings, facilitated by platinum (II), provides insight into the structural intricacies and reaction mechanisms of related compounds. Such research is pivotal in understanding the properties of methyl 5-[(Z)-2-(4-chlorophenyl)-1-cyanoethenyl]-1-methylpyrrole-2-carboxylate and its derivatives (Wang et al., 2006).
  • Investigations into the synthesis of bromo- and methoxymethylpyrromethenes from pyrrole-2-carboxylic acids offer foundational knowledge on the chemical reactivity and potential applications of pyrrole derivatives in materials science and organic synthesis (Rowold & MacDonald, 1978).

Chemical Reactivity and Interactions

  • Studies on the docking and crystal structure of tetrazole derivatives provide insights into molecular interactions, which are essential for designing molecules with specific properties, including those related to this compound (Al-Hourani et al., 2015).
  • Research on the ring expansion of chloromethyl-tetrahydropyrimidinones to produce derivatives of pyrrole-3-carboxylate explores novel synthetic pathways that could be relevant for creating structurally similar compounds to this compound, showcasing the versatility of pyrrole derivatives in synthetic organic chemistry (Bullock et al., 1972).

Properties

IUPAC Name

methyl 5-[(Z)-2-(4-chlorophenyl)-1-cyanoethenyl]-1-methylpyrrole-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClN2O2/c1-19-14(7-8-15(19)16(20)21-2)12(10-18)9-11-3-5-13(17)6-4-11/h3-9H,1-2H3/b12-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEEMDOIGPLCIEP-FMIVXFBMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC=C1C(=O)OC)C(=CC2=CC=C(C=C2)Cl)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C(=CC=C1C(=O)OC)/C(=C/C2=CC=C(C=C2)Cl)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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